1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a (5-chlorothiophen-2-yl)methyl moiety at position 1. This structure combines electron-rich aromatic systems (thiophene) with a bioactive triazole scaffold, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H7ClN4S |
|---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
AYYNQELATCSMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the desired triazole derivative . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Amino or thiol-substituted triazole derivatives
Scientific Research Applications
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The compound’s key structural feature is the chlorothiophenylmethyl group. Analogous compounds with substituted phenyl or other heteroaromatic groups exhibit distinct physicochemical and biological properties:
Key Observations :
- Halogen Effects: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, critical for drug bioavailability. For example, the dichlorophenyl analog (243.10 g/mol) shows improved anticancer activity compared to mono-halogenated derivatives .
- Heterocyclic vs.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (estimated molecular weight ~228.68 g/mol assuming C8H7ClN4S) is lighter than dichlorophenyl analogs (243.10 g/mol) but heavier than fluorophenyl derivatives (192.20 g/mol) .
- Solubility : Fluorinated analogs (e.g., 4-fluorophenyl derivative) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas thiophene-containing compounds may prefer organic solvents .
- Thermal Stability : Thiophene analogs (e.g., ) show lower melting points compared to phenyl-substituted triazoles, likely due to reduced crystallinity .
Biological Activity
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. Its unique structure, characterized by the presence of nitrogen and sulfur atoms, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 214.68 g/mol. The compound features a thiophene ring substituted at the 5-position with chlorine, linked to a triazole moiety via a methyl group. This structural configuration is believed to contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated potent activity, comparable to established antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through in vitro studies using peripheral blood mononuclear cells (PBMCs). In these assays, this compound was shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The observed inhibition ranged from 44% to 60% compared to control groups .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound were assessed in various cancer cell lines. Preliminary findings suggest that it possesses antiproliferative activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The IC50 values for these cell lines were reported at 6.2 μM and 27.3 μM respectively, indicating a promising therapeutic potential in oncology .
The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies reveal that the compound may act on multiple biological targets, which could explain its diverse effects on inflammation and cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-1-(5-chlorothiophen-3-YL)methyl]-1H-1,2,4-triazol-3-amines | Structure | Contains bromine instead of chlorine; enhanced reactivity due to bromine |
| 4-(5-Chlorothiophen-2-YL)-1,3-thiazol-2-amines | Structure | Contains thiazole instead of triazole; different heterocyclic framework |
| 1H-[1,2,4]triazole derivatives | Structure | General class of triazoles; diverse biological activities |
The presence of chlorine substitution on the thiophene ring combined with the triazole structure may provide distinct biological activities compared to its analogs.
Study 1: Antimicrobial Efficacy
In a controlled study assessing antimicrobial efficacy, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics used as controls.
Study 2: Anti-inflammatory Activity in PBMCs
A separate study focused on evaluating the anti-inflammatory effects in PBMC cultures stimulated with lipopolysaccharides (LPS). The results demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in TNF-α production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
